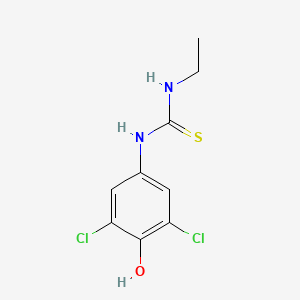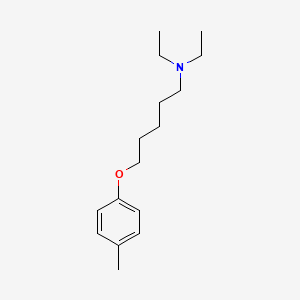![molecular formula C23H29N3O3S B4710359 1-benzyl-4-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B4710359.png)
1-benzyl-4-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine
描述
1-benzyl-4-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine, also known as BZP, is a synthetic compound that belongs to the piperazine family. It has gained attention in the scientific community due to its potential applications in research related to the central nervous system. BZP has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用机制
1-benzyl-4-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine acts as a dopamine and serotonin receptor agonist, which means it can bind to these receptors and activate them. This leads to an increase in the release of dopamine and serotonin in the brain, which can result in increased mood, energy, and alertness. This compound has also been shown to inhibit the reuptake of dopamine and serotonin, leading to a prolonged effect.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can increase heart rate, blood pressure, and body temperature. This compound can also cause pupil dilation, dry mouth, and sweating. In high doses, this compound can cause seizures, hallucinations, and psychosis.
实验室实验的优点和局限性
1-benzyl-4-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it a cost-effective compound for research. This compound has also been shown to have similar effects to amphetamines, making it a potential substitute for these compounds in research. However, this compound has several limitations for lab experiments. It can cause significant physiological effects, which can interfere with the results of experiments. This compound is also a controlled substance in many countries, which can limit its availability for research.
未来方向
There are several future directions for 1-benzyl-4-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine research. One potential area of research is the investigation of the effects of this compound on different dopamine and serotonin receptors. Another potential area of research is the development of new compounds based on the structure of this compound that have improved pharmacological properties. Additionally, this compound can be used to investigate the role of dopamine and serotonin in various neurological disorders, such as Parkinson's disease and depression.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in the research of the central nervous system. It has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. This compound has several future directions for research, including investigating its effects on different dopamine and serotonin receptors and developing new compounds based on its structure. This compound has the potential to provide valuable insights into the role of dopamine and serotonin in neurological disorders, making it a promising compound for future research.
科学研究应用
1-benzyl-4-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine has been studied for its potential applications in the research of the central nervous system. It has been shown to have a similar structure to amphetamines and can act as a dopamine and serotonin receptor agonist. This compound has been used in studies to investigate the effects of dopamine and serotonin on behavior and cognition.
属性
IUPAC Name |
(4-benzylpiperazin-1-yl)-(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S/c1-19-9-10-21(17-22(19)30(28,29)26-11-5-6-12-26)23(27)25-15-13-24(14-16-25)18-20-7-3-2-4-8-20/h2-4,7-10,17H,5-6,11-16,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOHOXJZLLSELR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



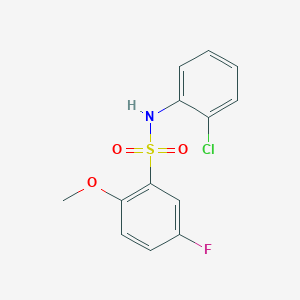
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B4710314.png)
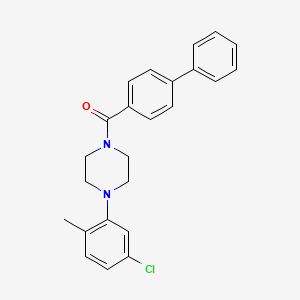
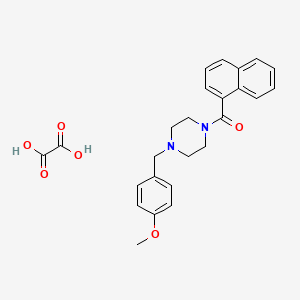
![4-[3-(2-thienyl)acryloyl]morpholine](/img/structure/B4710329.png)
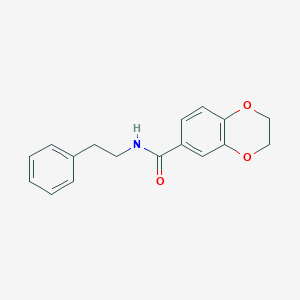
![N-(3,3-diphenylpropyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4710346.png)
![5,6-dimethyl-N-[3-(4-morpholinyl)propyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4710348.png)
![4-chloro-N-{[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4710355.png)
![butyl 4-({[(3,5-dimethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4710361.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-methylcyclopropanecarboxamide](/img/structure/B4710365.png)
